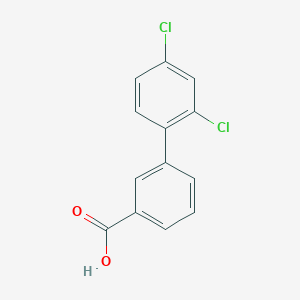

2',4'-Dichlorobiphenyl-3-carboxylic acid

Descripción general

Descripción

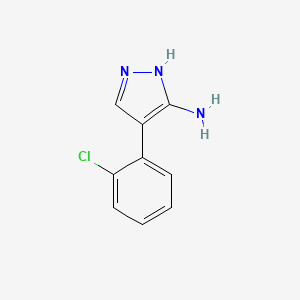

“2’,4’-Dichlorobiphenyl-3-carboxylic acid” is a type of carboxylic acid which incorporates a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

Synthesis Analysis

The synthesis of chlorobiphenyls, including “2’,4’-Dichlorobiphenyl-3-carboxylic acid”, can be achieved through several methods. One method involves the one-step homolytic decarboxylation of aromatic carboxylic acids . Another method reported is the precise deuteration of aliphatic carboxylic acids by synergistic photoredox and HAT catalysis .Molecular Structure Analysis

The molecular structure of “2’,4’-Dichlorobiphenyl-3-carboxylic acid” is characterized by a carboxyl functional group, CO2H, attached to a biphenyl core with two chlorine atoms at the 2’ and 4’ positions .Chemical Reactions Analysis

Carboxylic acids, including “2’,4’-Dichlorobiphenyl-3-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can undergo decarboxylative deuteration, which is a process where the carboxylic acid is converted into a deuterated compound .Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules, making carboxylic acids with one to four carbon atoms completely miscible with water .Aplicaciones Científicas De Investigación

-

Organic Synthesis

- Carboxylic acids are versatile organic compounds used in organic synthesis . They can be used to obtain small molecules and macromolecules .

- The carboxylic acid moiety has emerged as an alkyl radical or cation precursor, enabling the construction of versatile carbon frameworks through transition metal and photoredox catalysis .

- The results of these reactions can vary widely depending on the specific carboxylic acid used and the reaction conditions .

-

Nanotechnology

- Carboxylic acids are used in nanotechnology for the modification of the surface of nanoparticles and nanostructures .

- They can promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

- The specific outcomes of these applications can depend on the type of nanoparticle or nanostructure being modified, as well as the specific carboxylic acid used .

-

Polymers

-

Pharmaceuticals

- Carboxylic acids are present in a variety of pharmaceuticals such as non-steroidal anti-inflammatory drugs (or NSAIDs) as well as in natural products .

- They can be used in the synthesis of a variety of valuable functionalities, such as esters and amides via condensation, alcohols through hydride reduction, and amines via the Curtius rearrangement .

- The specific outcomes of these applications can depend on the specific carboxylic acid used, as well as the reaction conditions .

-

Deuteration

- Carboxylic acids can be used in the deuteration of molecules .

- This process can enhance the chemical stability and durability of molecules, such as pharmaceuticals and organic devices, with minimal impact on their functions .

- The specific outcomes of these applications can depend on the specific carboxylic acid used, as well as the reaction conditions .

-

Food Additives

-

Decarboxylative Deuteration

- Carboxylic acids can be used in the deuteration of molecules .

- This process involves a mild and practical method for precise deuteration of aliphatic carboxylic acids by synergistic photoredox and HAT catalysis .

- The reaction delivers excellent D-incorporation (up to 99%) at predicted sites even in substrates bearing reactive C–H bonds or versatile functional groups .

- This protocol is promising for the preparation of deuterium-labelled compounds .

-

Double Decarboxylative Coupling Reactions

- The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention .

- This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- It can be considered as an environmentally benign alternative to traditional coupling reactions which mainly rely on the use of toxic organic halides or organometallic reagents .

-

Controlled Release of Pesticides

-

Agriculture

- Carboxylic acids can be used in the agriculture industry as a part of certain pesticides and herbicides .

- They can also be used in the production of certain types of fertilizers .

- The specific outcomes of these applications can depend on the specific carboxylic acid used, as well as the agricultural product .

-

Cosmetics

- Carboxylic acids, particularly alpha hydroxy acids, are commonly used in cosmetic products .

- They can help to exfoliate the skin, promote cell turnover, and improve the skin’s overall appearance .

- The specific outcomes of these applications can depend on the specific carboxylic acid used, as well as the cosmetic product .

-

Textiles

- Carboxylic acids can be used in the textile industry for a variety of purposes .

- They can be used in the dyeing process, as well as in the production of certain types of synthetic fibers .

- The specific outcomes of these applications can depend on the specific carboxylic acid used, as well as the textile product .

Direcciones Futuras

The future directions in the study and application of “2’,4’-Dichlorobiphenyl-3-carboxylic acid” and similar compounds could involve the development of efficient and practical methods for the deuteration of carboxylic acids . This could open new doors for functional-molecule innovation and discovery in several scientific fields .

Propiedades

IUPAC Name |

3-(2,4-dichlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBAPTMRZKVPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610717 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dichlorobiphenyl-3-carboxylic acid | |

CAS RN |

380228-58-0 | |

| Record name | 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)

![6-Nitrobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1612732.png)